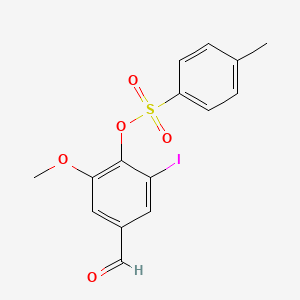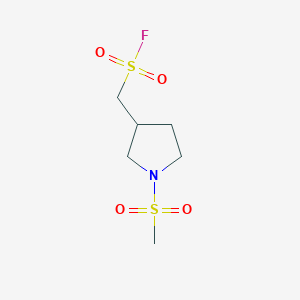
(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C₆H₁₂FNO₄S₂ It is known for its unique structural features, which include a pyrrolidine ring substituted with methylsulfonyl and methanesulfonyl fluoride groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride typically involves the reaction of pyrrolidine derivatives with sulfonyl fluoride reagents. One common method includes the following steps:
Starting Material: Pyrrolidine is used as the starting material.
Methylsulfonylation: The pyrrolidine undergoes methylsulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Methanesulfonyl Fluorination: The resulting intermediate is then reacted with methanesulfonyl fluoride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrrolidine derivatives can be formed.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonates.
Hydrolysis Products: Hydrolysis typically results in the formation of sulfonic acids.
科学研究应用
Chemistry
In chemistry, (1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride is used as a reagent for introducing sulfonyl fluoride groups into organic molecules. It serves as a building block for the synthesis of more complex compounds.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition. Its reactivity with nucleophiles makes it a candidate for modifying biomolecules.
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to form stable sulfonyl fluoride groups is of interest in drug design.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it valuable for creating functionalized polymers and other advanced materials.
作用机制
The mechanism of action of (1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and chemical synthesis.
相似化合物的比较
Similar Compounds
(1-Methanesulfonylpyrrolidin-3-yl)methanesulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
(1-Methylsulfonylpyrrolidin-3-yl)methanesulfonyl bromide: Similar but with a bromide group.
(1-Methylsulfonylpyrrolidin-3-yl)methanesulfonyl iodide: Similar but with an iodide group.
Uniqueness
(1-methanesulfonylpyrrolidin-3-yl)methanesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide analogs. The fluoride group is more electronegative, leading to different reaction kinetics and stability profiles.
属性
IUPAC Name |
(1-methylsulfonylpyrrolidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO4S2/c1-13(9,10)8-3-2-6(4-8)5-14(7,11)12/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFVKUMSNAUIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2821896.png)

![1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2821900.png)
![7-{[(2,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)
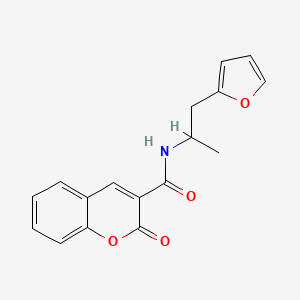
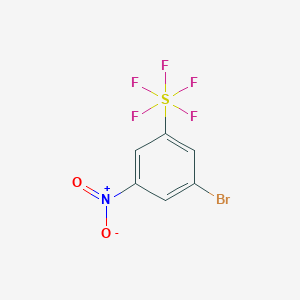
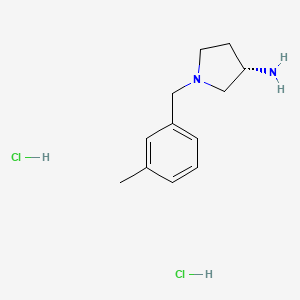
![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)
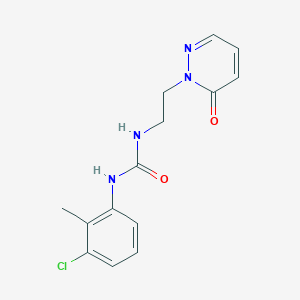
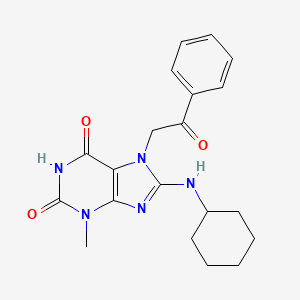
![5-(BUTYLAMINO)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2821912.png)
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)
![(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2821916.png)
